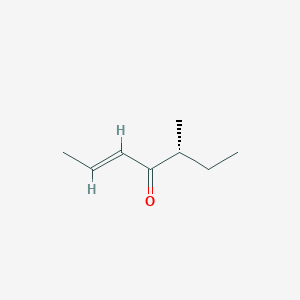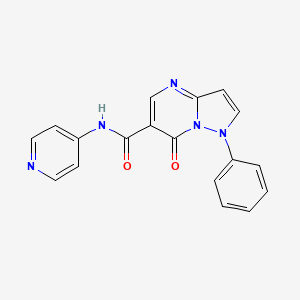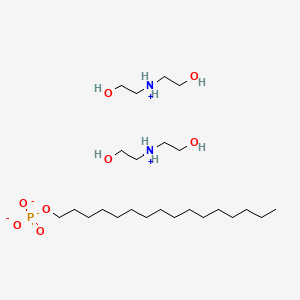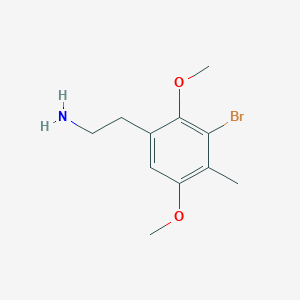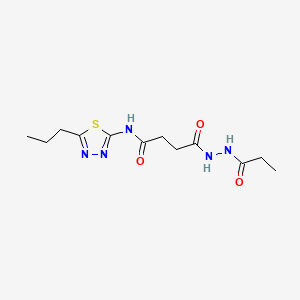
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide is a complex organic compound with a unique structure that includes a thiadiazole ring, a butanoic acid backbone, and a hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under specific conditions, often involving sulfur and nitrogen sources.
Attachment to the Butanoic Acid Backbone: The thiadiazole ring is then attached to the butanoic acid backbone through a series of condensation reactions.
Introduction of the Hydrazide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide involves its interaction with specific molecular targets. The thiadiazole ring and hydrazide group play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 4-oxo-4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide
- Butanoic acid, 4-oxo-4-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide
Uniqueness
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxopropyl)hydrazide is unique due to its specific propyl substitution on the thiadiazole ring. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds with different substitutions.
Eigenschaften
CAS-Nummer |
124840-97-7 |
|---|---|
Molekularformel |
C12H19N5O3S |
Molekulargewicht |
313.38 g/mol |
IUPAC-Name |
4-oxo-4-(2-propanoylhydrazinyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H19N5O3S/c1-3-5-11-16-17-12(21-11)13-9(19)6-7-10(20)15-14-8(18)4-2/h3-7H2,1-2H3,(H,14,18)(H,15,20)(H,13,17,19) |
InChI-Schlüssel |
ANGFYVJXQXMSLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN=C(S1)NC(=O)CCC(=O)NNC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




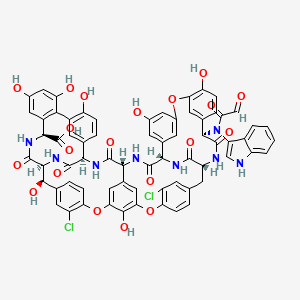

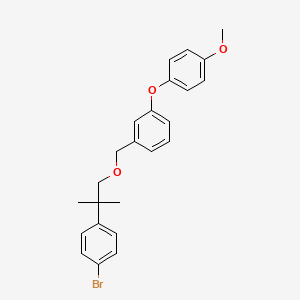
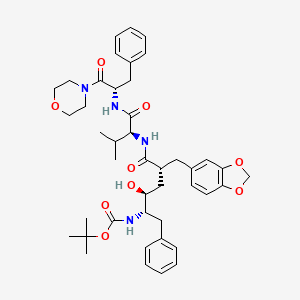
![ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)


